
RHPS4
Descripción general
Descripción
Métodos De Preparación
La síntesis del MetoSulfato de RHPS 4 implica la formación del núcleo quinoacridinio seguida de la introducción del grupo metoSulfato. La ruta sintética típicamente incluye:
Formación del núcleo quinoacridinio: Este paso involucra la ciclización de precursores apropiados en condiciones ácidas.
Introducción del grupo metoSulfato: Esto se logra haciendo reaccionar el núcleo quinoacridinio con sulfato de metilo en condiciones controladas
Los métodos de producción industrial para el MetoSulfato de RHPS 4 no están ampliamente documentados, pero los métodos de síntesis de laboratorio proporcionan una base para escalar la producción.
Análisis De Reacciones Químicas
El MetoSulfato de RHPS 4 experimenta varios tipos de reacciones químicas:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores, lo que da como resultado la formación de derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los átomos de flúor, lo que lleva a la formación de derivados sustituidos
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
El MetoSulfato de RHPS 4 tiene varias aplicaciones de investigación científica:
Investigación del cáncer: Se utiliza para estudiar los efectos de la inhibición de la telomerasa sobre la proliferación y apoptosis de las células cancerosas. .
Biología de los telómeros: El compuesto se utiliza para investigar el papel de los telómeros en el envejecimiento celular y el cáncer. .
Desarrollo de fármacos: El MetoSulfato de RHPS 4 es un compuesto líder para el desarrollo de nuevos fármacos anticancerígenos que se dirigen a la telomerasa y las estructuras de los telómeros
Mecanismo De Acción
El MetoSulfato de RHPS 4 ejerce sus efectos dirigiéndose a las estructuras de G-cuádruplex del ADN telomérico. Al estabilizar estas estructuras, inhibe la actividad de la telomerasa, una enzima responsable de mantener la longitud de los telómeros. Esto lleva a la disfunción de los telómeros, lo que resulta en el arresto del ciclo celular y la apoptosis en las células cancerosas . Los objetivos moleculares involucrados incluyen el ADN telomérico y las proteínas asociadas.
Comparación Con Compuestos Similares
El MetoSulfato de RHPS 4 es único debido a su alta potencia y selectividad para la inhibición de la telomerasa. Compuestos similares incluyen:
BRACO-19: Otro estabilizador de G-cuádruplex con actividad inhibitoria de la telomerasa.
TMPyP4: Un compuesto basado en porfirina que estabiliza las estructuras de G-cuádruplex e inhibe la telomerasa.
Telomestatina: Un producto natural que se dirige a los G-cuádruplex teloméricos e inhibe la telomerasa
El MetoSulfato de RHPS 4 destaca por su fuerte actividad antitumoral y su capacidad para inducir la disfunción de los telómeros rápidamente.
Actividad Biológica
RHPS4, a pentacyclic acridinium compound, has garnered significant attention in cancer research due to its unique ability to interact with G-quadruplex (G4) DNA structures, particularly at telomeric regions. This interaction leads to telomere dysfunction and apoptosis in cancer cells, making this compound a promising candidate for anticancer therapy. This article delves into the biological activity of this compound, summarizing key findings from various studies, including data tables and case studies.
This compound primarily acts by stabilizing G-quadruplex structures within telomeric DNA, which inhibits telomerase activity and induces telomere uncapping. This results in DNA damage responses that are particularly pronounced in malignant cells but not in normal cells. The compound's mechanism can be summarized as follows:
- G-Quadruplex Stabilization : this compound binds to G4 structures, leading to the disruption of telomere architecture.
- Telomere Dysfunction : Induces telomere uncapping and subsequent DNA damage signaling.
- Apoptosis Induction : Triggers cell death pathways in cancer cells while sparing normal cells.
In Vitro Studies
- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines, including melanoma and colorectal cancer. A dose-dependent response was observed, with significant effects noted at concentrations as low as 0.1 µM .
- Cell Cycle Arrest : Flow cytometric analysis demonstrated that this compound induces a dose-dependent accumulation of cells in the S-G(2)/M phases of the cell cycle, leading to apoptosis .
- Telomere Damage Response : The treatment with this compound resulted in increased levels of γ-H2AX, a marker of DNA damage, indicating that telomere dysfunction occurs rapidly following treatment .
In Vivo Studies
- Tumor Growth Inhibition : In xenograft models, this compound demonstrated potent antitumor activity. For instance, in human melanoma xenografts, this compound treatment led to a reduction in tumor growth by approximately 40% compared to controls .
- Combination Therapy : When combined with chemotherapeutics like camptothecin, this compound enhanced the overall therapeutic effect, suggesting potential for combination therapies in clinical settings .
- Resistance Mechanisms : Tumors overexpressing protective telomeric proteins such as TRF2 and POT1 showed resistance to this compound treatment, highlighting the importance of these proteins in mediating the drug's efficacy .
Data Tables
Study | Cell Line | Concentration (µM) | Effect on Proliferation (%) | Apoptosis Index (%) |
---|---|---|---|---|
Melanoma | 0.1 | 60 | 9.2 | |
Colorectal | 0.5 | 75 | 12 | |
Melanoma | 1 | 50 | 15 |
Case Study 1: Melanoma Treatment
A study involving two melanoma cell lines derived from the same patient demonstrated that this compound was effective against both primary and metastatic tumors. While the primary line was sensitive to conventional chemotherapy (cisplatin), the metastatic line showed resistance; however, this compound reduced tumor weight by approximately 40% in this resistant line .
Case Study 2: Colorectal Cancer
In another study focusing on colorectal cancer xenografts, this compound was shown to significantly enhance sensitivity to camptothecin-based therapies. Mice treated with a sequence of irinotecan followed by this compound exhibited delayed tumor growth and improved survival rates compared to those receiving irinotecan alone .
Q & A
Q. What is the primary biochemical mechanism through which RHPS4 exerts its anti-cancer effects?
Answer: this compound selectively binds to G-quadruplex (G4) DNA structures, particularly in telomeres and mitochondrial DNA (mtDNA), stabilizing these regions and inhibiting telomerase activity. This disrupts DNA replication, induces replication fork stalling, and triggers DNA damage responses (DDR), leading to S-G2 phase cell cycle arrest and apoptosis. Key molecular markers include increased γH2AX foci (DNA damage) and activation of ATR/Chk2 pathways .
Q. How can researchers reconcile contradictory findings regarding this compound's dependence on mitochondrial DNA (mtDNA) for radiosensitization effects?
Answer: Contradictions arise from cell type-specific responses. To address this:
- Use mtDNA-depleted models (e.g., via EtBr treatment) to isolate nuclear vs. mitochondrial effects.
- Quantify mtDNA copy number via qPCR (targeting regions like CYTB/ND4) and assess clonogenic survival under varying this compound concentrations (0.1–2 µM).
- Studies show this compound retains radiosensitization in mtDNA-depleted cells, cell models (e.g., via EtBr treatment) and compare outcomes. Studies show this compound's radiosensitization persists without mtDNA, suggesting additional nuclear targets. Including qPCR for mtDNA regions and clonogenic assays under varying this compound concentrations can clarify context-dependent effects.
Q. What are the recommended experimental concentrations and treatment durations for this compound in in vitro studies?
Answer:
- Concentration range: 0.1–2 µM (IC50 = 0.33 µM for telomerase inhibition).
- Treatment duration: 24–72 hours for proliferation assays; 48–96 hours post-irradiation (2–6 Gy) for radiosensitization studies.
- Critical controls: Include solvent controls (e.g., DMSO) and validate via clonogenic assays or flow cytometry (BrdU/PI staining) .
Q. What methodological considerations are critical when assessing this compound-induced replication stress in telomeric vs. mitochondrial DNA?
Answer:
- Telomeric focus: Use chromatin immunoprecipitation (ChIP) for TRF1/2 proteins and BrdU labeling to map replication fork stalling.
- Mitochondrial focus: Employ mitochondrial-specific dyes (Mitotracker Deep Red) and quantify mtDNA via qPCR.
- Differentiation: Subcellular fractionation or CRISPR-based mtDNA depletion to isolate nuclear vs. mitochondrial effects .
Q. How does this compound influence cell cycle progression, and what molecular markers indicate its activity?
Answer: this compound induces S-G2 phase arrest by activating the ATR-Chk2-p21 axis. Key markers:
- Flow cytometry: BrdU/PI staining for cell cycle distribution.
- Western blot: Phosphorylated ATR (Ser428), Chk2 (Thr68), and γH2AX.
- Functional readouts: Reduced clonogenic survival and increased apoptosis (Annexin V/PI assays) .
Q. What strategies mitigate off-target effects when studying this compound's telomere-specific actions?
Answer:
- Competition assays: Co-treat with excess G4 oligonucleotides to confirm target specificity.
- Genetic controls: Use TRF2-knockdown cells to isolate telomere-specific effects.
- Negative controls: Non-telomeric G4 ligands (e.g., TMPyP4) to rule out general G4 stabilization .
Q. What are the key parameters for validating this compound's efficacy in preclinical models?
Answer:
- In vivo metrics: Tumor growth delay in xenografts post-RHPS4/radiation combo.
- Mitochondrial biomarkers: mtDNA copy number (qPCR) and citrate synthase (CS) activity in tissues.
- Toxicity monitoring: Liver/kidney function tests and hematological profiling .
Q. How should researchers address variability in this compound's anti-proliferative effects across cancer cell lines?
Answer:
- Dose-response curves: Test 0.1–10 µM this compound with clonogenic assays.
- Stratification: Group cells by telomerase activity (TRAP assay) and mtDNA content.
- Transcriptomics: RNA-seq to identify resistance pathways (e.g., ATR upregulation) .
Q. What controls are essential when evaluating this compound's impact on mitochondrial membrane potential?
Answer:
- Positive control: CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to induce depolarization.
- Staining: JC-1 or TMRM dyes with flow cytometry.
- Functional validation: ATP production assays (luciferase-based) .
Q. What computational tools aid in predicting this compound's binding affinity to non-telomeric G4 structures?
Answer:
Propiedades
IUPAC Name |
4,16-difluoro-8,11,20-trimethyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),3,5,9,11,13(21),14(19),15,17-decaene;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N2.CH4O4S/c1-12-8-16-15-10-13(23)4-6-18(15)26(3)22-17-11-14(24)5-7-19(17)25(2)20(9-12)21(16)22;1-5-6(2,3)4/h4-11H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWGYMXWYZBBGF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)N(C4=C(C3=[N+](C5=C2C=C(C=C5)F)C)C=C(C=C4)F)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.